molecular formula C11H8FN3 B13486352 2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile

2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile

Cat. No.: B13486352
M. Wt: 201.20 g/mol
InChI Key: YPQNLYOASUEWBY-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile is a substituted quinoline derivative featuring an amino group at position 2, a fluorine atom at position 6, a methyl group at position 4, and a carbonitrile group at position 3. The quinoline core provides a planar aromatic system, while the substituents modulate electronic and steric properties. Substituted quinolines are widely recognized as intermediates in synthesizing bioactive molecules, agrochemicals, and materials.

Properties

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

2-amino-6-fluoro-4-methylquinoline-3-carbonitrile

InChI

InChI=1S/C11H8FN3/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3,(H2,14,15)

InChI Key

YPQNLYOASUEWBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1C#N)N)F

Origin of Product

United States

Preparation Methods

Reaction Overview:

  • Reactants: Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) and malononitrile
  • Conditions: Reaction-inert solvent (e.g., ethanol, DMF), basic medium (e.g., sodium ethoxide or potassium carbonate)
  • Process: Nucleophilic attack of malononitrile on isatoic anhydride, followed by cyclization, hydrolysis, and decarboxylation to form the quinoline core

Reaction Steps:

Step Description Reference
1 Nucleophilic addition of malononitrile to isatoic anhydride
2 Cyclization to form 2-amino-4-hydroxyquinoline intermediates
3 Hydrolysis and decarboxylation under acid/base conditions

Key Data:

Parameter Conditions Yield Notes
Solvent Ethanol, DMF Reaction inertness crucial
Base Sodium carbonate, potassium carbonate Facilitates malononitrile activation
Temperature 25–80°C Variable Typically reflux for 4–12 hours

Modified and Green Synthesis Approaches

Recent advances focus on environmentally friendly, high-yielding, and scalable methods, often employing catalysts and alternative conditions.

Catalytic Synthesis Using Silferc and Zinc Chloride

A notable method involves the use of silferc (prepared by impregnating ferric chloride on silica gel) and zinc chloride as catalysts, enabling a one-pot synthesis under milder conditions.

Procedure:

  • React aniline or substituted aniline with methyl vinyl ketone in acetic acid
  • Add silferc catalyst and heat to 50–70°C
  • Introduce methyl vinyl ketone slowly, followed by zinc chloride
  • Reflux for 2–5 hours, then work-up via basification and extraction

Research Data:

Catalyst Temperature Yield Range Reference
Silferc + Zinc chloride 50–70°C 55–65%
Without catalysts Higher temperatures Lower yields

This method offers a cleaner, greener approach by avoiding volatile organic solvents and achieving higher yields.

Synthesis via Knoevenagel Condensation and Cyclization

The Knoevenagel reaction between methyl acetoacetate derivatives and substituted anilines, followed by cyclization, is a versatile route.

Key Steps:

  • Condensation of ethyl acetoacetate with 4-substituted anilines in presence of ammonium ceric nitrate
  • Cyclization to form 4-hydroxyquinoline intermediates
  • Chlorination with phosphoryl chloride to obtain 6-chloro derivatives
  • Alkylation and substitution at the 6-position to introduce fluorine and methyl groups

Research Findings:

  • The process yields 2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile with yields of 60–80% depending on substituents and conditions.

Direct Cyclization from 2-Arylvinylquinolines

Another advanced approach involves the synthesis of 2-arylvinylquinolines via Knoevenagel condensation, followed by cyclization to form the target compound.

Procedure Highlights:

  • Use of zinc chloride catalyst in refluxing N,N-dimethylformamide (DMF)
  • Reaction of 2-methylquinoline with aryl aldehydes
  • Subsequent nitrile introduction at the 3-position

Research Data:

Yield Conditions Reference
74–92% Zinc chloride, reflux in DMF

This method is particularly effective for introducing various substituents, including fluorine and methyl groups.

Synthesis via Multi-step Pathways

A multi-step synthesis involves:

  • Preparation of 6-fluoro-2-methylquinoline intermediates
  • Nitrile formation at the 3-position via nucleophilic substitution
  • Final amino group introduction through reduction or amination

Representative Data:

Step Reagents Conditions Yield Reference
1 Chlorination of methylquinoline PCl₅ or POCl₃ 97–98%
2 Nitrile substitution Nucleophilic substitution 50–70%
3 Amination NH₃ or amines 60–80%

Summary of Key Preparation Data

Method Main Reactants Catalysts Solvent Temperature Typical Yield Advantages
Isatoic anhydride + Malononitrile Isatoic anhydride, malononitrile Base (Na₂CO₃) Ethanol/DMF Reflux (~80°C) 50–75% Well-established, versatile
Catalytic (Silferc + Zinc chloride) Aniline derivatives, methyl vinyl ketone Silferc, ZnCl₂ Acetic acid 50–70°C 55–65% Green, scalable
Knoevenagel + Cyclization Ethyl acetoacetate, substituted anilines Ammonium ceric nitrate Ethanol 40–100°C 60–80% High yield, adaptable
Multi-step Methylquinoline derivatives PCl₅, NH₃ Various 80–250°C 50–98% Precise substitution

Chemical Reactions Analysis

2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Modifications on Quinoline Core

  • 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile: Differs by a chlorine atom at position 8 and a hydroxyl group at position 4.
  • 6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile: Features a trifluoromethyl group at position 2 and an allyl chain at position 6. The trifluoromethyl group enhances electron-withdrawing effects, while the allyl substituent introduces steric bulk, which may influence binding to biological targets .
  • 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile: Contains a chlorine atom at position 4 and an ethoxy group at position 7. The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing fluorine in the target compound, affecting electronic distribution .

Core Modifications Beyond Quinoline

  • 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: A benzo[h]chromene derivative with a 4-fluorophenyl substituent and methoxy group. This compound exhibits antimicrobial and antitumor activities, highlighting the pharmacological relevance of chromene derivatives .
  • The 2-fluorophenyl group at position 4 is structurally distinct from the methyl group in the target compound, impacting lipophilicity .
  • 2-Amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: A pyranopyridine derivative with a dimethylaminoethyl chain. The pyranopyridine core introduces heteroatoms and a non-planar structure, which may influence metabolic stability .

Data Table: Key Comparisons

Compound Name Core Structure Substituents Notable Features Applications/Notes References
2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile Quinoline 2-NH2, 6-F, 4-CH3, 3-CN Methyl enhances lipophilicity Intermediate (inferred)
2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile Quinoline 2-NH2, 8-Cl, 6-F, 4-OH, 3-CN Hydroxyl increases polarity Not specified
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile Quinoline 2-CF3, 4-NH2, 6-allyl, 3-CN Trifluoromethyl enhances electron withdrawal Pharmaceutical intermediate
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Benzo[h]chromene 2-NH2, 4-(4-F-phenyl), 6-OCH3, 3-CN Fused chromene core for enhanced stacking Antimicrobial, antitumor activities
2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile Dihydrobenzoquinoline 2-NH2, 4-(2-F-phenyl), 3-CN, 5,6-dihydro Reduced aromaticity improves solubility Heterocyclic synthesis intermediate

Crystallographic Insights

  • The crystal structure of 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was resolved using single-crystal X-ray diffraction (space group $ P2_1/c $, $ R = 0.047 $), revealing a planar chromene system stabilized by intramolecular hydrogen bonds .
  • 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile crystallizes in the triclinic system ($ P\overline{1} $), with bond lengths consistent with delocalized electron density in the quinoline ring .

Biological Activity

2-Amino-6-fluoro-4-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound belonging to the quinoline family, characterized by its unique structural features that include an amino group, a fluoro group, a methyl group, and a carbonitrile group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C11H8FN3
  • Molecular Weight : 201.2 g/mol
  • CAS Number : 2138516-55-7
  • Purity : ≥95%

The biological activity of 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile is primarily attributed to its interaction with various molecular targets. This compound may exert its effects by binding to specific enzymes or receptors, which can modulate their activities. For instance, it has been noted for its potential to inhibit certain enzymes involved in cellular processes, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, demonstrating effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives have shown promising results in previous studies, suggesting that modifications to the quinoline structure can enhance antibacterial potency .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. The specific structural features of 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile may contribute to its effectiveness against certain cancer cell lines .

Comparative Analysis

To better understand the biological activity of 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile, it is useful to compare it with similar compounds within the quinoline family. The following table summarizes key differences and similarities:

Compound NameStructure FeaturesBiological Activity
2-Amino-6-fluoroquinoline-3-carbonitrile Amino, fluoro, methyl, carbonitrile groupsModerate antimicrobial and anticancer activity
4-Methylquinoline Methyl group onlyLower antimicrobial activity
6-Fluoroquinoline Fluoro group onlyModerate antibacterial properties

Case Studies

  • Antitubercular Activity : In a study involving various synthesized quinoline derivatives, some compounds exhibited MIC values lower than those of established antitubercular agents like isoniazid and rifampicin. This suggests that structural modifications in quinolines can lead to enhanced efficacy against Mycobacterium tuberculosis .
  • Antimalarial Activity : Another case study evaluated the antimalarial properties of related compounds against Plasmodium falciparum. Certain derivatives showed IC50 values below 0.5 μM against both chloroquine-sensitive and resistant strains, indicating strong potential for further development as antimalarial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted anilines with α,β-unsaturated carbonyl precursors. For example, fluoro-substituted intermediates can be generated via nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions . Solvent choice (e.g., DMF or ethanol) and temperature control (80–120°C) are critical to minimize side reactions like dehalogenation. Catalysts such as Pd/C or CuI may enhance regioselectivity for the quinoline core. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluoro-induced deshielding at C6, methyl group at C4). ¹⁹F NMR quantifies fluorine incorporation .
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between quinoline and substituents) and hydrogen-bonding networks (N–H···N interactions common in aminoquinolines) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 230.0825) .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

  • Methodology : Fluorine’s electronegativity increases the quinoline ring’s electron deficiency, enhancing susceptibility to nucleophilic attack at C3. Computational studies (DFT) reveal reduced HOMO-LUMO gaps (~4.5 eV), correlating with redox activity in electrochemical assays . IR spectroscopy shows C≡N stretching at ~2220 cm⁻¹, unaffected by fluorination .

Advanced Research Questions

Q. How can structural modifications improve the compound’s bioactivity, and what SAR trends exist?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF₃ at C2) to enhance antibacterial potency. Replace methyl with bulkier groups (e.g., isopropyl) to modulate lipophilicity (logP) .
  • Bioactivity assays : MIC testing against S. aureus (e.g., MIC = 12.5 µg/mL vs. 2 µg/mL for ciprofloxacin) .
  • SAR : Fluoro and nitrile groups are critical for target binding (e.g., DNA gyrase inhibition), while methyl optimizes solubility .

Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking (AutoDock/Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Fluorine’s hydrophobic contact with Leu788 improves binding affinity (ΔG = -9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved in structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Correlate ambiguous peaks (e.g., overlapping aromatic signals) .
  • Crystallographic validation : Compare experimental vs. calculated (Mercury software) bond lengths/angles to resolve discrepancies .
  • Isotopic labeling : ¹⁵N/²H-labeled analogs clarify dynamic effects in solution .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose to acidic (pH 2)/basic (pH 12) conditions at 40°C. Monitor via HPLC: Degradation <5% over 48 hours in neutral buffers .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~250°C, indicating thermal stability for storage .

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